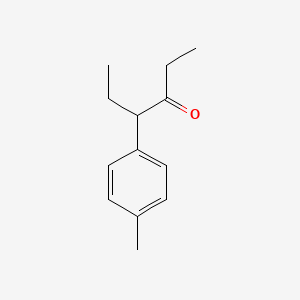
4-(P-Tolyl)-3-Hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(P-Tolyl)-3-Hexanone is an organic compound that belongs to the class of ketones It features a hexanone backbone with a p-tolyl group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(P-Tolyl)-3-Hexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses p-tolyl chloride and hexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
4-(P-Tolyl)-3-Hexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(P-Tolyl)-3-Hexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-(P-Tolyl)-3-Hexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the p-tolyl group can participate in hydrophobic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
4-Methylacetophenone: Similar structure but with an acetophenone backbone.
4-(P-Tolyl)-2-Butanone: Shorter carbon chain compared to 4-(P-Tolyl)-3-Hexanone.
Uniqueness
This compound is unique due to its specific combination of a hexanone backbone and a p-tolyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
生物活性
4-(P-Tolyl)-3-Hexanone, an organic compound with the molecular formula C₁₃H₁₈O and a molecular weight of approximately 194.28 g/mol, is characterized by its hexanone backbone and para-tolyl group. This compound exhibits potential biological activities that are of interest in various fields, including medicinal chemistry and industrial applications. This article reviews the current understanding of its biological properties, synthesis methods, and comparative analysis with related compounds.
Enzyme Interaction
The biological activity of this compound may also involve interactions with enzymes and receptors. The ketone group can participate in nucleophilic addition reactions, which may modulate enzyme activity. This interaction could lead to various biological effects, including anti-inflammatory responses or modulation of metabolic pathways.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Condensation Reactions : Utilizing para-tolualdehyde and appropriate aliphatic ketones under acidic or basic conditions.
- Oxidation Reactions : Converting corresponding alcohols or alkenes into ketones through oxidation processes.
These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Hexanone | Structure | Simple aliphatic ketone without aromatic ring |
| p-Cresol | Structure | Contains hydroxyl group; used as disinfectant |
| 2-Pentanone | Structure | Shorter carbon chain; used as solvent |
| Acetophenone | Structure | Aromatic ketone; used in fragrances |
Key Differences : The combination of a long aliphatic chain and an aromatic group in this compound provides it with unique physical properties that may enhance its biological activity compared to simpler compounds like 3-hexanone or 2-pentanone.
Case Studies
While specific case studies on this compound are scarce, related research on similar ketones has shown promising results:
- Antimicrobial Efficacy : A study investigating a series of aromatic ketones found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
- Enzyme Modulation : Research on ketones has demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, indicating that this compound may similarly affect enzyme activities relevant to disease processes.
特性
CAS番号 |
6957-06-8 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-(4-methylphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O/c1-4-12(13(14)5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 |
InChIキー |
BFKWOJUMLYZWEE-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)C)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















